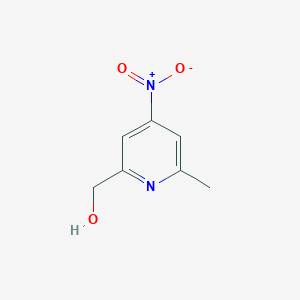

(6-Methyl-4-nitropyridin-2-yl)methanol

Description

BenchChem offers high-quality (6-Methyl-4-nitropyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methyl-4-nitropyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(6-methyl-4-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O3/c1-5-2-7(9(11)12)3-6(4-10)8-5/h2-3,10H,4H2,1H3 |

InChI Key |

JBAQFFCORIYITK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

(6-Methyl-4-nitropyridin-2-yl)methanol: Technical Profile & Application Guide

This guide details the chemical properties, synthesis, and applications of (6-Methyl-4-nitropyridin-2-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

(6-Methyl-4-nitropyridin-2-yl)methanol (CAS: 90151-17-0 ) is a tri-substituted pyridine scaffold characterized by three distinct functional handles: a nucleophilic hydroxymethyl group at C2, an electrophilic nitro group at C4, and a steric methyl group at C6.

This compound serves as a critical intermediate in the synthesis of M4 positive allosteric modulators (PAMs) for neuropsychiatric disorders and DOTA-based chelators for radiopharmaceuticals. Its value lies in the orthogonal reactivity of its substituents, allowing for sequential functionalization without protecting group manipulation.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | (6-Methyl-4-nitro-2-pyridyl)methanol | |

| CAS Number | 90151-17-0 | Distinct from 3-methyl isomer (CAS 168167-49-5) |

| Molecular Formula | C | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | Pale yellow to off-white solid | Typical of nitro-pyridines |

| Solubility | Soluble in DMSO, MeOH, DCM, Ethyl Acetate | Poor water solubility due to lipophilic core |

| pKa (Pyridine N) | ~1.5 - 2.5 (Predicted) | Drastically reduced vs. pyridine (5.2) due to electron-withdrawing -NO |

| LogP | ~0.8 - 1.1 | Moderate lipophilicity |

| H-Bond Donors | 1 (OH) | |

| H-Bond Acceptors | 4 (NO |

Synthetic Methodology

The synthesis of this compound presents a challenge due to the difficulty of direct electrophilic substitution on the electron-deficient pyridine ring. The most robust industrial route utilizes N-oxide activation to facilitate both nitration and hydroxymethylation.

Core Synthesis Route (The Boekelheide Strategy)

This protocol avoids the use of unstable protecting groups by leveraging the Boekelheide rearrangement .

-

N-Oxidation: 2,6-Lutidine is oxidized to its N-oxide using H

O -

Nitration: The N-oxide activates the C4 position for nucleophilic attack, but under nitrating conditions (H

SO -

Rearrangement: The 4-nitro-2,6-dimethylpyridine-1-oxide is treated with Trifluoroacetic Anhydride (TFAA) . This induces a [3,3]-sigmatropic rearrangement (Boekelheide reaction) to the trifluoroacetate ester, which is subsequently hydrolyzed to the alcohol.

Experimental Workflow Visualization

Caption: Step-wise synthesis via N-oxide activation and Boekelheide rearrangement.

Critical Technical Note:

Using Trifluoroacetic Anhydride (TFAA) is superior to Acetic Anhydride for the rearrangement step when electron-withdrawing groups (like -NO

Chemical Reactivity & Functionalization

The molecule acts as a trifunctional scaffold. Each site can be modified selectively:

A. Nitro Group (C4 Position)

-

Reduction: Readily reduced to the 4-amino derivative using Fe/NH

Cl, SnCl -

Nucleophilic Aromatic Substitution (S

Ar): The nitro group at C4 is highly activated by the pyridine nitrogen. It acts as a leaving group for nucleophiles (alkoxides, thiols, amines), allowing the introduction of ether or amine linkages at the 4-position.

B. Hydroxymethyl Group (C2 Position)

-

Oxidation: Can be oxidized to the aldehyde (using MnO

or Swern conditions) or carboxylic acid (using KMnO -

Activation: Conversion to a chloromethyl (SOCl

) or bromomethyl (PBr

C. Pyridine Core[1][2]

-

Basicity: The pyridine nitrogen is weakly basic due to the 4-nitro group. Protonation requires strong acids.

-

Coordination: Despite the nitro group, the pyridine nitrogen retains affinity for metal ions, making it a viable ligand for lanthanide chelation (e.g., in DOTA derivatives).

Reactivity Map

Caption: Divergent synthetic pathways accessible from the core scaffold.

Applications in Drug Discovery

M4 Positive Allosteric Modulators (PAMs)

Researchers utilize this scaffold to construct 2,3,6-trisubstituted pyridines that target the Muscarinic Acetylcholine Receptor M4.[1]

-

Mechanism: The 6-methyl group provides steric bulk that fits into the allosteric pocket, while the 4-position (after reduction/substitution) allows for the attachment of solubilizing heterocycles (e.g., pyrazoles).

-

Impact: These compounds are in development for the treatment of schizophrenia and Alzheimer's disease psychosis.

Radiopharmaceuticals (DOTA Chelators)

The compound is a precursor for DO3MA-6MePy , a rigidified DOTA derivative.

-

Role: The pyridine nitrogen acts as a coordinating arm for Lanthanide ions (e.g., Gd

, Lu -

Advantage: The 6-methyl group restricts the rotation of the pendant arm, increasing the kinetic stability of the metal complex—a critical safety factor for MRI contrast agents and radiotherapeutics.

Safety & Handling (SDS Summary)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . The nitro group renders the compound potentially shock-sensitive if heated under confinement; standard lab safety protocols for nitroaromatics apply.

References

-

RSC Chemical Biology. "Supporting Information: Synthesis of DO3MA-6MePy via (6-methyl-4-nitropyridin-2-yl)methanol." Royal Society of Chemistry.[2]

-

PubChem. "(4-Nitropyridin-2-yl)methanol Compound Summary." National Library of Medicine.

-

Journal of Medicinal Chemistry. "Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators." PubMed.

-

Organic Syntheses. "General methods for Boekelheide Rearrangement of Pyridine N-Oxides." Org. Synth.

-

Fisher Scientific. "Safety Data Sheet: 6-Methyl-2-pyridinemethanol (Analogous Safety Data)."

Sources

- 1. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

(6-Methyl-4-nitropyridin-2-yl)methanol molecular structure

The following technical guide details the molecular structure, synthetic pathways, and applications of (6-Methyl-4-nitropyridin-2-yl)methanol .

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

(6-Methyl-4-nitropyridin-2-yl)methanol (CAS: 90151-17-0 ) is a trisubstituted pyridine derivative serving as a critical scaffold in medicinal chemistry. Characterized by an electron-deficient aromatic core, it integrates three distinct pharmacophoric elements: a hydroxymethyl "anchor" for hydrogen bonding, a nitro group serving as a masked amine or electrophilic activator, and a methyl group providing steric bulk and lipophilic tuning. This guide analyzes its structural properties and delineates a robust, self-validating synthetic workflow for researchers.

Molecular Structure & Electronic Analysis

The molecule comprises a pyridine ring substituted at the 2, 4, and 6 positions. Its reactivity is governed by the interplay between the electron-withdrawing nitro group and the nitrogen heterocycle.

| Feature | Chemical Component | Electronic/Steric Effect |

| Core | Pyridine Ring | Electron-deficient π-system; susceptible to nucleophilic attack. |

| C4 Substituent | Nitro Group ( | Strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I). Deactivates ring toward electrophiles; activates C2/C6 toward nucleophiles. |

| C2 Substituent | Hydroxymethyl ( | H-bond donor/acceptor. Acts as a "handle" for further functionalization (oxidation to aldehyde/acid, conversion to halide). |

| C6 Substituent | Methyl Group ( | Weak electron donor (+I). Provides steric occlusion to the adjacent ring nitrogen, influencing metal coordination or receptor binding. |

Structural Logic Diagram

The following diagram illustrates the electronic push-pull dynamics and reactive sites within the molecule.

Figure 1: Structural Activity Relationship (SAR) map highlighting electronic contributions of substituents.

Synthetic Methodology

Direct functionalization of the pyridine ring is challenging due to the deactivating nature of the nitrogen atom and the nitro group. The most reliable synthetic route employs N-oxide chemistry , specifically leveraging the Boekelheide Rearrangement . This protocol avoids harsh conditions that might degrade the nitro group.

Primary Synthetic Route: The N-Oxide Pathway

This route converts commercially available 2,6-lutidine (2,6-dimethylpyridine) into the target alcohol via sequential oxidation, nitration, and rearrangement.

Step 1: N-Oxidation

Precursor: 2,6-Lutidine

Reagents: Hydrogen Peroxide (

-

Dissolve 2,6-lutidine in glacial acetic acid.

-

Add 30%

dropwise at room temperature. -

Heat to 70-80°C for 12 hours.

-

Validation: TLC should show a polar spot (N-oxide) with lower

than the starting material.

Step 2: Electrophilic Nitration

Precursor: 2,6-Lutidine N-oxide

Reagents: Fuming Nitric Acid (

-

Dissolve the N-oxide in conc.

. -

Add fuming

dropwise at 0°C (Exothermic!). -

Heat to 100°C for 2-4 hours.

-

Pour onto ice and neutralize with

to precipitate 4-nitro-2,6-lutidine N-oxide . -

Critical Check: The product is a yellow solid.[1][2] Nitration at C4 is favored over C3 due to the electronic directing effect of the N-oxide.

Step 3: Boekelheide Rearrangement

Precursor: 4-Nitro-2,6-lutidine N-oxide

Reagents: Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (

-

Dissolve the nitrated N-oxide in dry dichloromethane (DCM).

-

Add TFAA dropwise at 0°C.

-

Allow to warm to room temperature (or reflux if using

). -

The reaction yields the trifluoroacetate (or acetate) ester at the 2-methyl position.

Step 4: Hydrolysis

Precursor: (6-Methyl-4-nitropyridin-2-yl)methyl ester

Reagents: Methanol,

-

Stir the ester in MeOH with catalytic

. -

Evaporate solvent and extract with EtOAc.

-

Purification: Recrystallization from ethanol/hexanes or column chromatography.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway from 2,6-lutidine to the target alcohol.

Physical Properties & Characterization

Researchers should verify the identity of the synthesized compound using the following parameters.

| Property | Value / Description |

| Physical State | Solid (typically yellow/pale-yellow crystalline needles) |

| Molecular Weight | 168.15 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water. |

| Melting Point | Expected range: 157–160°C (based on analogous nitro-picolines) |

Self-Validation Check:

-

IR Spectroscopy: Look for strong

stretches (asymmetric ~1530 -

Mass Spectrometry:

169

Applications in Drug Discovery

This molecule is a versatile "fragment" in medicinal chemistry, particularly for:

-

Kinase Inhibitors: The pyridine nitrogen and hydroxymethyl group can form bidentate interactions with the hinge region of kinase enzymes. The 4-nitro group is often reduced to an amine (

) to create 4-amino-pyridine derivatives, a scaffold found in drugs like Imatinib and Nilotinib (though those use pyrimidine, the pyridine isostere is common). -

Prodrug Design: The alcohol can be esterified to improve lipophilicity/permeability, releasing the active inhibitor upon hydrolysis.

-

Ligand Synthesis: The N-donor and O-donor atoms allow this molecule to serve as a chelating ligand for metal-based radiopharmaceuticals or catalysts.

References

-

PubChem. "(4-Nitropyridin-2-yl)methanol | C6H6N2O3."[3] National Library of Medicine. Accessed 2026.[4] Link

-

BenchChem. "Reactivity of the nitro group on a pyridine ring." Technical Guides. Accessed 2026.[4] Link

-

Den Hertog, H. J., & Combe, W. "Reactivity of 4-nitropyridine-N-oxide."[5] Recueil des Travaux Chimiques des Pays-Bas, 1951. Link

-

Ashimori, A., et al. "Redetermination of 2-methyl-4-nitropyridine N-oxide." Chem. Pharm.[6] Bull., 1990. (Crystal structure and nitration protocols). Link

-

ChemSRC. "(6-Methyl-4-nitropyridin-2-yl)methanol CAS 90151-17-0." Chemical Database. Link

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (4-Nitropyridin-2-yl)methanol | C6H6N2O3 | CID 14761455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Formulation and in vitro evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG) loaded polymeric mixed micelles for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of (6-Methyl-4-nitropyridin-2-yl)methanol in Medicinal Chemistry

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process development scientists. It prioritizes synthetic utility, mechanistic insight, and rigorous safety protocols over generic descriptions.

Executive Summary

(6-Methyl-4-nitropyridin-2-yl)methanol represents a high-value "privileged scaffold" precursor in modern drug discovery. Its structural utility lies in its trifunctional nature:

-

The Pyridine Core: A ubiquitous pharmacophore capable of hydrogen bonding and π-stacking interactions within kinase and GPCR binding pockets.

-

The C4-Nitro Group: A latent amine handle. Upon reduction, it yields an aniline-like moiety essential for forming amide/urea linkages (common in Type II kinase inhibitors).

-

The C2-Hydroxymethyl Group: A versatile "head" or "tail" anchor that can be oxidized to an aldehyde/acid, converted to a leaving group for nucleophilic displacement, or used directly as a solvent-exposed polar contact.

This guide details the synthesis, reactivity profile, and handling of this specific isomer, distinguishing it from its more common 3-methyl or 5-nitro congeners.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | (6-Methyl-4-nitropyridin-2-yl)methanol |

| Common Synonyms | 2-Hydroxymethyl-6-methyl-4-nitropyridine; 6-Methyl-4-nitro-2-pyridinemethanol |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Physical State | Pale yellow to orange solid (crystalline) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

| pKa (Predicted) | ~13.5 (alcohol), Pyridine N basicity is significantly reduced by the C4-NO₂ group.[][2] |

| Key Spectral Feature | ¹H NMR: Distinct singlets for C3-H and C5-H (aromatic), -CH₃ (methyl), and -CH₂- (methylene). |

Synthetic Architectures

The synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol requires navigating the electron-deficient nature of the 4-nitropyridine ring. Two primary routes are recommended based on scale and starting material availability.

Route A: The Modified Boekelheide Rearrangement (Primary Pathway)

This route utilizes the Boekelheide reaction , a [3,3]-sigmatropic rearrangement of pyridine N-oxides, to install the oxygen functionality at the benzylic (C2-methyl) position.

Mechanism:

-

N-Oxidation: 2,6-Dimethyl-4-nitropyridine is oxidized to its N-oxide.

-

Acylation: Treatment with acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) acylates the N-oxide oxygen.

-

Rearrangement: The acetate undergoes a sigmatropic shift to the C2-methyl group, forming the acetoxymethyl intermediate.

-

Hydrolysis: Basic hydrolysis yields the target alcohol.

Experimental Protocol (Step-by-Step):

-

Precursor Synthesis (Nitration):

-

Reactants: 2,6-Lutidine N-oxide (1.0 eq), H₂SO₄ (conc), HNO₃ (fuming).

-

Condition: Heat to 100°C for 4-6 hours.

-

Note: The N-oxide directs nitration to the C4 position more effectively than the free base.

-

Workup: Pour onto ice, neutralize with Na₂CO₃, extract with DCM.

-

-

Boekelheide Rearrangement:

-

Reactants: 2,6-Dimethyl-4-nitropyridine N-oxide (1.0 eq), Acetic Anhydride (5.0 eq).

-

Condition: Heat at 140°C (reflux) for 2-4 hours. Caution: Exothermic.

-

Intermediate: (6-Methyl-4-nitropyridin-2-yl)methyl acetate.

-

Workup: Remove excess Ac₂O under reduced pressure.

-

-

Hydrolysis:

-

Reactants: Crude Acetate, K₂CO₃ (2.0 eq), MeOH/H₂O (4:1).

-

Condition: Stir at RT for 2 hours.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Route B: Selective Ester Reduction (Alternative Pathway)

If Methyl 6-methyl-4-nitropicolinate is available (or synthesized via carbonylation of the 2-bromo precursor), this route offers milder conditions.

-

Reagent Choice: Use Sodium Borohydride (NaBH₄) in MeOH/THF.

-

Critical Control: Avoid Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, as these will reduce the C4-nitro group to an amine or hydroxylamine.

-

Protocol: Add NaBH₄ (2.0 eq) portion-wise to a solution of the ester in MeOH at 0°C. Stir for 1 hour. Quench with sat. NH₄Cl.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic workflows. Route A utilizes the classic Boekelheide rearrangement for de novo synthesis, while Route B represents a functional group interconversion strategy.

Reactivity Profile & Divergent Synthesis

Once synthesized, the molecule serves as a pivotal branch point. The orthogonality of the Nitro and Alcohol groups allows for sequential functionalization.

A. Nitro Group Reduction (The "Tail" Synthesis)

The C4-nitro group is a precursor to the C4-amino group, a critical motif in kinase inhibitors (e.g., forming the hinge-binding motif).

-

Method: Fe/NH₄Cl (Bechamp reduction) or SnCl₂/HCl.

-

Avoid: Pd/C + H₂ if the pyridine ring is halogenated elsewhere, to prevent dehalogenation.

-

Outcome: (4-Amino-6-methylpyridin-2-yl)methanol.

B. Alcohol Activation (The "Linker" Synthesis)

The C2-alcohol is often converted into a leaving group to attach the pyridine ring to a larger scaffold.

-

Chlorination: SOCl₂ (Thionyl chloride) in DCM → 2-(Chloromethyl)-6-methyl-4-nitropyridine .

-

Note: The HCl byproduct can form the hydrochloride salt of the pyridine.

-

-

Mesylation: MsCl, TEA, DCM → Mesylate ester (more reactive, less stable).

C. Oxidation (The "Head" Synthesis)

-

Aldehyde: MnO₂ (activated) in DCM or Swern Oxidation. Yields the pyridine-2-carboxaldehyde, useful for reductive amination.

-

Carboxylic Acid: KMnO₄ or Pinnick oxidation.

Divergent Pathway Diagram

Figure 2: Divergent synthesis map demonstrating the scaffold's utility in accessing three distinct chemical spaces (Amine, Halide, Carbonyl).

Safety & Handling Protocols

Working with nitropyridines requires strict adherence to safety standards due to their energetic potential and biological activity.

-

Explosion Hazard: Nitro-substituted heterocycles can be shock-sensitive or decompose violently at high temperatures.

-

Protocol: When performing the Boekelheide reaction (140°C), use a blast shield. Do not distill nitropyridine residues to dryness.

-

-

Skin/Eye Irritation: Pyridine derivatives are known skin irritants and sensitizers.

-

Protocol: Double-gloving (Nitrile) and chemical splash goggles are mandatory.

-

-

Genotoxicity: Many nitroaromatics are Ames positive.

-

Protocol: Handle all powders in a fume hood or glovebox. Treat all waste streams as hazardous cytotoxic waste.

-

References

-

Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society.

-

Fontenas, C., et al. (1995).[3] "The Boekelheide Reaction: A Useful Tool for the Functionalization of Pyridines."[3][4] Tetrahedron. (Contextual citation for mechanism).

-

PubChem Compound Summary. "(4-Nitropyridin-2-yl)methanol" (Analogous Structure/Properties).

-

Ashimori, A., et al. (1990).[3] "Novel 1,4-Dihydropyridine Calcium Antagonists. Synthesis and Structure-Activity Relationships." Chemical and Pharmaceutical Bulletin. (Describes nitration/rearrangement protocols for methyl-nitro-pyridines).

-

Google Patents. "Process for the preparation of substituted pyridines." (General reference for industrial scale-up of hydroxymethyl pyridines).

Sources

(6-Methyl-4-nitropyridin-2-yl)methanol spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of (6-Methyl-4-nitropyridin-2-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for (6-methyl-4-nitropyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science.[] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide details hypothetical, yet plausible, experimental protocols for data acquisition and provides a thorough interpretation of the expected spectral features, supported by data from analogous structures and established spectroscopic principles. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout. Data is presented in clear, structured tables, and key concepts are visualized with diagrams generated using Graphviz.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's atomic connectivity, functional groups, and overall structure. This guide focuses on the spectral characterization of (6-methyl-4-nitropyridin-2-yl)methanol, a substituted pyridine derivative.

Chemical Identity and Structure

(6-Methyl-4-nitropyridin-2-yl)methanol is a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 4-position, and a hydroxymethyl group at the 2-position. The presence of these functional groups—a nitro group (strong electron-withdrawing), a methyl group (weak electron-donating), and a hydroxymethyl group—on the pyridine core creates a unique electronic and structural environment that is reflected in its spectral properties.

Molecular Structure of (6-Methyl-4-nitropyridin-2-yl)methanol

Caption: Chemical structure of (6-Methyl-4-nitropyridin-2-yl)methanol.

Significance in Research and Drug Development

Substituted pyridines are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and agrochemicals.[2] The nitro group, in particular, is a versatile functional group that can be a key pharmacophore or a precursor for other functionalities, such as an amino group, through reduction.[3] Therefore, understanding the precise structure and properties of molecules like (6-methyl-4-nitropyridin-2-yl)methanol is crucial for designing new therapeutic agents and functional materials.

Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol

Synthetic Strategy

A logical synthetic pathway would start from a commercially available precursor, such as 2,6-dimethyl-4-nitropyridine. Selective oxidation of one methyl group, followed by reduction of the resulting carboxylic acid or its ester, would yield the target alcohol.

Plausible Synthetic Workflow

Caption: A plausible synthetic route to (6-methyl-4-nitropyridin-2-yl)methanol.

Experimental Protocol

The following is a hypothetical, yet standard, protocol for the final reduction step of the synthesis.

Reduction of Methyl 6-methyl-4-nitropyridine-2-carboxylate:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 6-methyl-4-nitropyridine-2-carboxylate in a suitable solvent like methanol or a mixture of THF and water.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic reaction with the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition prevents a runaway reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For (6-methyl-4-nitropyridin-2-yl)methanol, ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the pyridine ring.

Theoretical Background

The chemical shift of a proton or carbon nucleus is influenced by its local electronic environment. Electron-withdrawing groups, like the nitro group, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Electron-donating groups, like the methyl group, have the opposite effect.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 300 or 500 MHz instrument.[6][7] For ¹³C NMR, a proton-decoupled sequence like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton and proton-carbon connectivities, respectively.[8]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton.

| Predicted ¹H NMR Data (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic Protons | ~8.0 - 8.5 | d | 1H | H-3 or H-5 | Deshielded by the adjacent nitro group and pyridine nitrogen. |

| ~7.5 - 8.0 | d | 1H | H-3 or H-5 | Influenced by the adjacent methyl or hydroxymethyl group. | |

| Methylene Protons | ~4.8 | s | 2H | -CH₂ OH | Adjacent to the electron-withdrawing pyridine ring. |

| Methyl Protons | ~2.6 | s | 3H | -CH₃ | Attached to the pyridine ring. |

| Hydroxyl Proton | Variable | br s | 1H | -OH | Chemical shift is concentration and solvent dependent. |

d = doublet, s = singlet, br s = broad singlet

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring, plus signals for the methyl and methylene carbons.

| Predicted ¹³C NMR Data (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Aromatic Carbons | ~160 | C2 | Attached to nitrogen and the hydroxymethyl group. |

| ~158 | C6 | Attached to nitrogen and the methyl group. | |

| ~150 | C4 | Attached to the strongly electron-withdrawing nitro group. | |

| ~120 | C3 | Influenced by the adjacent nitro group. | |

| ~118 | C5 | Influenced by the adjacent nitro group. | |

| Methylene Carbon | ~64 | -C H₂OH | Typical range for a primary alcohol. |

| Methyl Carbon | ~24 | -C H₃ | Typical range for a methyl group on an aromatic ring. |

Expected 2D NMR Correlations (HMBC)

Caption: Key expected HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Theoretical Background

Different chemical bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. The resulting spectrum shows absorption bands corresponding to the various functional groups. For (6-methyl-4-nitropyridin-2-yl)methanol, key functional groups include the O-H group of the alcohol, the C-H bonds of the methyl and methylene groups, the C=N and C=C bonds of the pyridine ring, and the N-O bonds of the nitro group.

Protocol for FTIR-ATR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Spectrum Acquisition: Apply consistent pressure to ensure good contact between the sample and the crystal.[9] Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups.

| Characteristic IR Absorption Bands | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| O-H Stretch | 3200 - 3600 (broad) | Stretching | Alcohol (-OH)[10][11] |

| C-H Stretch (aromatic) | 3000 - 3100 | Stretching | Pyridine Ring C-H |

| C-H Stretch (aliphatic) | 2850 - 3000 | Stretching | -CH₃ and -CH₂OH |

| C=N, C=C Stretch | 1400 - 1600 | Ring Stretching | Pyridine Ring[2][12] |

| N-O Stretch (asymmetric) | 1500 - 1570 | Stretching | Nitro (-NO₂)[13] |

| N-O Stretch (symmetric) | 1300 - 1370 | Stretching | Nitro (-NO₂)[13] |

| C-O Stretch | 1000 - 1260 | Stretching | Primary Alcohol (C-OH) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[14]

Theoretical Background

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a molecular ion (M⁺·).[15] This molecular ion is often unstable and fragments into smaller, more stable ions. The pattern of fragmentation is characteristic of the molecule's structure. For nitro compounds, the molecular ion peak may be weak or absent.[14][16]

Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization (EI) source with an energy of 70 eV.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

High-Resolution MS (HRMS): For an exact mass measurement to confirm the molecular formula, use a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap instrument.

Analysis of the Mass Spectrum and Fragmentation Pattern

The molecular weight of (6-methyl-4-nitropyridin-2-yl)methanol (C₇H₈N₂O₃) is 168.15 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 168. Key fragmentation pathways for nitroaromatic compounds and alcohols will likely be observed.

| Predicted Mass Spectrum Fragments (EI) | m/z | Identity | Fragmentation Pathway |

| Molecular Ion | 168 | [M]⁺· | C₇H₈N₂O₃⁺· |

| Loss of Hydroxyl Radical | 151 | [M - ·OH]⁺ | Cleavage of the C-OH bond. |

| Loss of Formaldehyde | 138 | [M - CH₂O]⁺· | Rearrangement and loss from the hydroxymethyl group. |

| Loss of Nitro Group | 122 | [M - ·NO₂]⁺ | A common fragmentation for nitro compounds.[16] |

| Loss of NO | 138 | [M - ·NO]⁺· | Another common fragmentation for nitro compounds. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectral analysis of (6-methyl-4-nitropyridin-2-yl)methanol using NMR, IR, and MS provides a detailed and unambiguous structural characterization. ¹H and ¹³C NMR data establish the precise arrangement of atoms in the molecule's carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, including the alcohol, nitro, and pyridine moieties. Mass spectrometry verifies the molecular weight and offers additional structural insights through predictable fragmentation patterns. Together, these techniques provide a self-validating system for the structural elucidation of this and related compounds, which is essential for advancing research in drug discovery and materials science.

References

- Bruker 500 MHz NMR spectrometer data. (n.d.).

- Supporting Inform

- Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Dajka-Halász, B., Monsieurs, K., Éliás, O., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.

- MASS SPECTROMETRY: FRAGMENTATION P

- Mass Spectrometry: Fragment

- Yadav, B. S. (2025, August 8). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine.

- (4-Nitropyridin-2-yl)methanol | C6H6N2O3 | CID 14761455. (n.d.). PubChem.

- Correlations of the Infrared Spectra of Some Pyridines. (n.d.). The Journal of Physical Chemistry.

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).

- Application Notes and Protocols for the FTIR Analysis of Pyridin-1-ium butane-1-sulfon

- FTIR (a) and pyridine-FTIR (b) spectra of samples. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).

- Futami, Y., Ozaki, Y., & Ozaki, Y. (n.d.).

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.).

- 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- (6-Methyl-4-nitro-pyridin-2-yl)-methanol. (n.d.). ChemicalBook.

- (6-Methyl-4-nitro-pyridin-2-yl)-methanol Supplier. (n.d.). ChemicalBook.

- CAS 168167-49-5 ((3-Methyl-4-nitropyridin-2-yl)methanol). (n.d.). BOC Sciences.

- 6-methyl-4-nitropyridine-2-carboxylic acid (C7H6N2O4). (n.d.). PubChemLite.

- 6-Methyl-5-nitropyridine-2-methanol | 13603-40-2. (n.d.). Sigma-Aldrich.

- Rajeswari, K., & Pandiarajan, K. (2011, March 15). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-8.

- 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.

- Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. (2025, September 5). MDPI.

- MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012, December 18).

- Kadir, M. A., Mansor, N., Osman, M. U., & Haris, N. S. H. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. NIH.

- Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024, July 23). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an.

- Methanol, TMS deriv

- GNPS Library Spectrum CCMSLIB00006707365. (2021, July 26).

- 90151-17-0_(6-Methyl-4-nitropyridin-2-yl)methanol. (2025, September 9). 化源网.

Sources

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Absorption intensity changes and frequency shifts of fundamental and first overtone bands for OH stretching vibration of methanol upon methanol–pyridine complex formation in CCl4: analysis by NIR/IR spectroscopy and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Sciences and Exploration Directorate | Science @ GSFC [science.gsfc.nasa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to (6-Methyl-4-nitropyridin-2-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive literature review of (6-Methyl-4-nitropyridin-2-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is limited, this document provides a robust framework for its synthesis, characterization, and exploration of its therapeutic applications by drawing upon established principles of organic chemistry and extensive data from structurally related nitropyridine derivatives.

Introduction: The Promise of Nitropyridine Scaffolds

Pyridine and its derivatives are cornerstone structural motifs in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] The introduction of a nitro group to the pyridine ring dramatically alters its electronic properties, enhancing its versatility as a synthetic intermediate and often imparting significant biological activity.[1][2] Nitropyridines have demonstrated a wide range of pharmacological effects, including antimicrobial and anticancer properties.[3][] This guide focuses on (6-Methyl-4-nitropyridin-2-yl)methanol, a molecule that combines the bio-active potential of the nitropyridine core with a hydroxymethyl group, a common site for metabolic modification and prodrug strategies.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of (6-Methyl-4-nitropyridin-2-yl)methanol and Related Analogs

| Property | (6-Methyl-4-nitropyridin-2-yl)methanol (Predicted/Inferred) | (4-Nitropyridin-2-yl)methanol[5][6][7] | (3-Methyl-4-nitropyridin-2-yl)methanol[] |

| CAS Number | 944533-33-3 or 90151-17-0 | 98197-88-7 | 168167-49-5 |

| Molecular Formula | C₇H₈N₂O₃ | C₆H₆N₂O₃ | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol | 154.12 g/mol | 168.15 g/mol |

| Boiling Point | ~340-350°C at 760 mmHg (Predicted) | 337.8°C at 760 mmHg | 344.4°C at 760 mmHg |

| Density | ~1.3-1.4 g/cm³ (Predicted) | 1.422 g/cm³ | 1.35 g/cm³ |

Spectroscopic Profile (Predicted)

The structural confirmation of synthesized (6-Methyl-4-nitropyridin-2-yl)methanol would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of similar structures, is presented below.[9]

Table 2: Predicted Spectroscopic Data for (6-Methyl-4-nitropyridin-2-yl)methanol

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring with distinct chemical shifts influenced by the nitro and hydroxymethyl groups. - A singlet for the methyl group protons. - A singlet or doublet for the methylene protons of the hydroxymethyl group. - A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - Distinct signals for the six carbon atoms of the pyridine ring, with the carbon bearing the nitro group being significantly downfield. - A signal for the methyl carbon. - A signal for the methylene carbon of the hydroxymethyl group. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the hydroxymethyl group and the nitro group. |

| Infrared (IR) Spectroscopy | - Characteristic absorption bands for the O-H stretch of the alcohol. - Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group. - C=N and C=C stretching vibrations of the pyridine ring. |

Synthesis Methodologies: A Proposed Pathway

A plausible and efficient synthetic route to (6-Methyl-4-nitropyridin-2-yl)methanol can be designed based on well-established transformations in pyridine chemistry. The proposed multi-step synthesis starts from the readily available 2,6-lutidine.

Caption: Proposed synthetic pathway for (6-Methyl-4-nitropyridin-2-yl)methanol.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for analogous transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2,6-Lutidine-N-oxide [10][11]

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-lutidine in dichloromethane at 0-5°C.

-

Oxidation: Slowly add m-chloroperoxybenzoic acid (m-CPBA) to the stirred solution.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the excess m-CPBA with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine-1-oxide [12][13]

-

Nitrating Mixture Preparation: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration: Add the 2,6-lutidine-N-oxide to the nitrating mixture and heat the reaction.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the nitrated product.

Step 3: Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol via Boekelheide Reaction [14]

-

Acylation: Dissolve the 2,6-dimethyl-4-nitropyridine-1-oxide in a suitable solvent and add trifluoroacetic anhydride (TFAA).

-

Rearrangement: Stir the reaction at room temperature to facilitate the [3.3]-sigmatropic rearrangement.

-

Hydrolysis: After the rearrangement is complete, add water or a mild base to hydrolyze the trifluoroacetate ester.

-

Purification: Extract the final product, (6-Methyl-4-nitropyridin-2-yl)methanol, and purify by column chromatography.

Potential Applications in Drug Discovery

The structural features of (6-Methyl-4-nitropyridin-2-yl)methanol suggest its potential as a valuable scaffold in medicinal chemistry.

Antimicrobial and Anticancer Activity

Nitropyridine derivatives have shown considerable promise as both antimicrobial and anticancer agents.[3] The nitro group is hypothesized to play a key role in modulating enzyme activity or interacting with cellular targets crucial for the proliferation of cancer cells and microbial pathogens.[3] The presence of both a nitro group and a hydroxymethyl group on the pyridine ring of the title compound makes it an interesting candidate for screening against various bacterial strains, including Mycobacterium tuberculosis, and a range of cancer cell lines.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempanda.com [chempanda.com]

- 3. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. (4-Nitropyridin-2-yl)methanol | C6H6N2O3 | CID 14761455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2,6-Lutidine, 4-nitro-, 1-oxide | C7H8N2O3 | CID 20945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Boekelheide reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Derivatization of (6-Methyl-4-nitropyridin-2-yl)methanol

Introduction

(6-Methyl-4-nitropyridin-2-yl)methanol is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive hydroxymethyl group, an electron-withdrawing nitro group, and a modifiable methyl group on a pyridine scaffold, offers multiple avenues for synthetic diversification. The strategic manipulation of these functional groups allows for the construction of a diverse library of complex molecules for applications ranging from drug discovery to the development of novel organic materials.

The pyridine ring is a ubiquitous motif in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide array of biological activities.[1] The presence of a nitro group dramatically alters the electronic properties of the pyridine ring, deactivating it towards electrophilic substitution but significantly activating it for nucleophilic aromatic substitution.[2] This electronic modulation, combined with the synthetic handles of the hydroxymethyl and methyl groups, makes (6-Methyl-4-nitropyridin-2-yl)methanol a valuable precursor for a variety of further chemical transformations.

This document provides detailed application notes and experimental protocols for the selective derivatization of (6-Methyl-4-nitropyridin-2-yl)methanol, focusing on the transformation of its three key functional groups. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and adaptation for specific research needs.

Chemical Structure and Reactivity Profile

(6-Methyl-4-nitropyridin-2-yl)methanol possesses three distinct reactive sites, allowing for a stepwise and controlled derivatization strategy. The reactivity of each functional group is influenced by the electronic nature of the substituted pyridine ring.

-

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can undergo a wide range of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group (e.g., a halide) for subsequent nucleophilic substitution.

-

Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring.[2] It is a versatile functional handle that can be reduced to an amino group, a cornerstone of medicinal chemistry, or it can facilitate nucleophilic aromatic substitution at positions ortho and para to it.

-

Methyl Group (-CH₃): The methyl group on the pyridine ring can be oxidized to a carboxylic acid, a valuable transformation for introducing another reactive handle.[3] Its reactivity is influenced by its position on the pyridine ring.[3]

Derivatization Protocols

This section outlines detailed protocols for the selective derivatization of each functional group of (6-Methyl-4-nitropyridin-2-yl)methanol.

Part 1: Derivatization of the Hydroxymethyl Group

The primary alcohol functionality of (6-Methyl-4-nitropyridin-2-yl)methanol is a prime target for initial derivatization.

The oxidation of the hydroxymethyl group to a carboxylic acid introduces a key functional group for amide bond formation and other coupling reactions.

Workflow for Oxidation of the Hydroxymethyl Group

Caption: Oxidation of the hydroxymethyl group to a carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (6-Methyl-4-nitropyridin-2-yl)methanol (1.0 eq) in a mixture of water and a suitable organic co-solvent if needed.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, 3.0 eq) in aqueous sodium hydroxide (NaOH, 1 M) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of methanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Purification: Filter the mixture through a pad of celite and wash the filter cake with water. Acidify the filtrate with concentrated HCl to pH 2-3, which will precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Parameter | Value |

| Starting Material | (6-Methyl-4-nitropyridin-2-yl)methanol |

| Reagents | Potassium permanganate, Sodium hydroxide |

| Solvent | Water |

| Temperature | 0-5 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-85% |

Causality: The use of a strong oxidizing agent like potassium permanganate in a basic medium ensures the complete oxidation of the primary alcohol to the corresponding carboxylate salt.[3] Acidification then protonates the carboxylate to yield the desired carboxylic acid.

Part 2: Derivatization of the Nitro Group

The nitro group is a key functional handle that can be transformed into an amino group, opening up a vast array of subsequent reactions.

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals.[2]

Workflow for Reduction of the Nitro Group

Caption: Reduction of the nitro group to an amino group.

Experimental Protocol:

-

Reaction Setup: To a solution of (6-Methyl-4-nitropyridin-2-yl)methanol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (NH₄Cl, 5.0 eq) and iron powder (Fe, 5.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with a suitable organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the desired aminopyridine derivative.

| Parameter | Value |

| Starting Material | (6-Methyl-4-nitropyridin-2-yl)methanol |

| Reagents | Iron powder, Ammonium chloride |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

Causality: The reduction of an aromatic nitro group using iron in the presence of a mild acid source like ammonium chloride is a classic and efficient method.[2] This method is often preferred over catalytic hydrogenation when other reducible functional groups are present.

Part 3: Derivatization of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, providing another site for modification.

This transformation is valuable for creating pyridine dicarboxylic acid derivatives.

Workflow for Oxidation of the Methyl Group

Caption: Oxidation of the methyl group to a carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add (6-Methyl-4-nitropyridin-2-yl)methanol (1.0 eq) and selenium dioxide (SeO₂, 1.2 eq) to anhydrous pyridine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) for 12-18 hours under a nitrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water. Filter to remove any insoluble selenium byproducts.

-

Purification: Acidify the filtrate with concentrated HCl to pH 3-4. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent. The combined organic layers are then dried and concentrated. Further purification can be achieved by column chromatography.

| Parameter | Value |

| Starting Material | (6-Methyl-4-nitropyridin-2-yl)methanol |

| Reagents | Selenium dioxide |

| Solvent | Pyridine |

| Temperature | Reflux |

| Reaction Time | 12-18 hours |

| Expected Yield | 50-70% |

Causality: Selenium dioxide is a common reagent for the oxidation of activated methyl groups on heterocyclic rings.[3] The reaction proceeds via an ene reaction followed by hydrolysis. Pyridine serves as both the solvent and a base.

Further Reactions and Applications

The derivatized products of (6-Methyl-4-nitropyridin-2-yl)methanol are valuable intermediates for a range of further chemical transformations, particularly in the realm of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[1] To utilize this reaction, one of the functional groups on the pyridine ring needs to be converted into a halide or a triflate. For instance, the amino group obtained from the reduction of the nitro group can be converted to a bromide via a Sandmeyer reaction. This brominated pyridine can then be coupled with a variety of boronic acids or esters.

Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] A halogenated derivative of (6-Methyl-4-nitropyridin-2-yl)methanol can be coupled with a wide range of primary and secondary amines using a palladium catalyst. This reaction is particularly useful for the synthesis of libraries of substituted aminopyridines for screening in drug discovery programs.

Workflow for Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination reaction.

Conclusion

(6-Methyl-4-nitropyridin-2-yl)methanol is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to selectively derivatize the hydroxymethyl, nitro, and methyl groups allows for a modular approach to the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The subsequent application of powerful cross-coupling reactions further expands the synthetic utility of this important building block.

References

- BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.

- BenchChem. (n.d.). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

Sources

Scale-up synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol

Application Note & Protocol

A Robust and Scalable Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol: A Key Heterocyclic Building Block

Abstract

(6-Methyl-4-nitropyridin-2-yl)methanol is a valuable substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its specific pattern of substitution makes it an ideal scaffold for further chemical elaboration. This application note provides a detailed, step-by-step protocol for the multi-gram scale-up synthesis of this target molecule, starting from the readily available and inexpensive bulk chemical, 2,6-lutidine. The chosen synthetic route is designed for robustness, scalability, and high yield, proceeding through four distinct chemical transformations: N-oxidation, regioselective nitration, Boekelheide rearrangement, and final hydrolysis. This guide emphasizes the scientific rationale behind key procedural choices and incorporates comprehensive safety protocols essential for handling the energetic intermediates and corrosive reagents involved in the process.

Introduction and Synthetic Strategy

The synthesis of highly functionalized pyridine rings is a cornerstone of modern medicinal chemistry. The target molecule, (6-Methyl-4-nitropyridin-2-yl)methanol, presents a unique combination of a nucleophilic hydroxymethyl group, a sterically accessible nitrogen atom, and an electron-deficient ring system due to the nitro group, making it a versatile synthon.

A direct, single-step functionalization of a simpler pyridine precursor is synthetically challenging. Therefore, a multi-step strategy commencing with 2,6-lutidine was selected for its cost-effectiveness and chemical logic. The overall workflow is depicted below.

Rationale for the Synthetic Route:

-

N-Oxidation: The synthesis begins with the oxidation of the pyridine nitrogen of 2,6-lutidine. The resulting N-oxide functionality is critical for two reasons: it activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the 4-position by donating electron density into the ring system.[1]

-

Nitration: With the N-oxide in place, nitration using a potent nitrating mixture (fuming nitric acid and sulfuric acid) proceeds regioselectively at the C4-position, which is electronically activated and sterically accessible.[1][2]

-

Boekelheide Rearrangement: This classic reaction of pyridine N-oxides is employed to functionalize one of the adjacent methyl groups. Treatment of 2,6-dimethyl-4-nitropyridine N-oxide with acetic anhydride leads to a rearrangement that installs an acetoxymethyl group at one of the C2/C6 positions.

-

Hydrolysis: The final step involves the simple acid-catalyzed hydrolysis of the acetate ester to yield the desired primary alcohol, (6-methyl-4-nitropyridin-2-yl)methanol.

Detailed Experimental Protocols

This protocol is designed for a scale-up synthesis starting with approximately 1 mole of 2,6-lutidine. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents

| Reagent / Material | Grade | Quantity | Supplier | CAS No. |

| 2,6-Lutidine | Reagent | 107.16 g (1.0 mol) | Standard Supplier | 108-48-5 |

| Glacial Acetic Acid | ACS | 400 mL | Standard Supplier | 64-19-7 |

| Hydrogen Peroxide (30% w/w) | ACS | 113 mL (~1.1 mol) | Standard Supplier | 7722-84-1 |

| Fuming Nitric Acid | ACS | 150 mL | Standard Supplier | 7697-37-2 |

| Concentrated Sulfuric Acid | ACS | 250 mL | Standard Supplier | 7664-93-9 |

| Acetic Anhydride | Reagent | 300 mL | Standard Supplier | 108-24-7 |

| Concentrated Hydrochloric Acid | ACS | 300 mL | Standard Supplier | 7647-01-0 |

| Sodium Carbonate (anhydrous) | ACS | As needed | Standard Supplier | 497-19-8 |

| Sodium Bicarbonate | ACS | As needed | Standard Supplier | 144-55-8 |

| Dichloromethane (DCM) | ACS | As needed | Standard Supplier | 75-09-2 |

| Ethyl Acetate (EtOAc) | ACS | As needed | Standard Supplier | 141-78-6 |

| Hexanes | ACS | As needed | Standard Supplier | 110-54-3 |

| Magnesium Sulfate (anhydrous) | ACS | As needed | Standard Supplier | 7487-88-9 |

Step 1: Synthesis of 2,6-Lutidine N-oxide

-

Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

-

Reaction Mixture: Charge the flask with 2,6-lutidine (107.16 g, 1.0 mol) and glacial acetic acid (400 mL). Begin stirring to ensure homogeneity.

-

Reagent Addition: Slowly add 30% hydrogen peroxide (113 mL, ~1.1 mol) dropwise via the addition funnel over 60-90 minutes. Caution: The reaction is exothermic. Maintain the internal temperature between 60-70 °C using a water bath for cooling if necessary.

-

Reaction: After the addition is complete, heat the mixture to 75-80 °C and maintain for 5-7 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by vacuum distillation to yield 2,6-lutidine N-oxide as a crystalline solid upon cooling.

Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine N-oxide

CRITICAL SAFETY NOTE: This step involves highly corrosive and oxidizing acids and generates a potentially energetic nitro-aromatic compound. Operate with extreme caution behind a blast shield.

-

Nitrating Mixture Preparation: In a separate flask cooled in an ice/salt bath (<-10 °C), slowly and carefully add concentrated sulfuric acid (250 mL) to fuming nitric acid (150 mL) with vigorous stirring.

-

Setup: Equip a 2 L three-neck flask with a mechanical stirrer, a low-temperature thermometer, and an addition funnel.

-

Reaction: Add the 2,6-lutidine N-oxide (from Step 1, ~1.0 mol) to the flask. Cool the flask to 0 °C.

-

Reagent Addition: Add the pre-prepared nitrating mixture dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. This addition may take 2-3 hours.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 85-90 °C for 3-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and then very carefully pour it onto a large volume of crushed ice (~2 kg) with vigorous stirring.

-

Neutralization & Isolation: Slowly neutralize the acidic solution by adding solid sodium carbonate in portions until the pH is ~7-8. Caution: This will cause significant CO₂ evolution. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2,6-dimethyl-4-nitropyridine N-oxide can be recrystallized from ethanol/water if necessary.

Step 3: Synthesis of 2-Acetoxymethyl-6-methyl-4-nitropyridine

-

Setup: Equip a 1 L flask with a mechanical stirrer and reflux condenser (with a drying tube).

-

Reaction: Suspend the 2,6-dimethyl-4-nitropyridine N-oxide (from Step 2, ~0.8 mol assuming some loss) in acetic anhydride (300 mL).

-

Reaction: Heat the mixture to reflux (approx. 135-140 °C) for 4-6 hours. The solid should dissolve as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 200 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 4: Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol

-

Setup: In a 1 L round-bottom flask with a magnetic stirrer and reflux condenser, dissolve the 2-acetoxymethyl-6-methyl-4-nitropyridine (from Step 3) in a mixture of methanol (200 mL) and concentrated hydrochloric acid (300 mL).

-

Reaction: Heat the solution to reflux for 3-5 hours. Monitor the hydrolysis by TLC.

-

Work-up: Cool the reaction mixture. Remove the methanol under reduced pressure.

-

Neutralization: Carefully neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7.

-

Extraction: Extract the product into ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification & Isolation: Filter and concentrate the organic solution under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure (6-methyl-4-nitropyridin-2-yl)methanol.

Process Safety and Hazard Management

Handling nitropyridine derivatives and the reagents for their synthesis requires strict adherence to safety protocols.[3][4][5][6][7]

-

Nitration Hazards: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Always add the nitrating mixture slowly with efficient cooling and stirring. Nitrated organic compounds are often energetic and can be explosive; handle with care and avoid friction, shock, or excessive heat.[7]

-

Corrosive Reagents: Concentrated sulfuric acid, fuming nitric acid, and concentrated hydrochloric acid are extremely corrosive.[5][6] Handle them in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[3][4]

-

Quenching Procedures: Quenching strong acids and acetic anhydride on ice is highly exothermic and generates fumes. Perform these operations slowly and with vigorous stirring in a large, open container within a fume hood.

-

Waste Disposal: All chemical waste, particularly acidic and organic waste containing nitro compounds, must be disposed of according to institutional and local environmental regulations.[6]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Step 1: Low yield of N-oxide | Incomplete reaction. Degradation of H₂O₂. | Increase reaction time or temperature slightly. Use fresh, properly stored hydrogen peroxide. |

| Step 2: Formation of dinitro byproducts | Reaction temperature too high during nitration. | Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture. |

| Step 2: Incomplete precipitation during work-up | pH is not neutral. Product has some water solubility. | Adjust pH carefully to 7-8. Cool the solution in an ice bath to maximize precipitation before filtering. |

| Step 3: Dark, tarry reaction mixture | Overheating during the Boekelheide rearrangement. | Ensure the reflux temperature does not significantly exceed 140 °C. Consider a slightly lower temperature for a longer reaction time. |

| Step 4: Incomplete hydrolysis | Insufficient acid catalyst or reaction time. | Ensure the correct amount of HCl is used. Extend the reflux time and monitor by TLC. |

Conclusion

The multi-step synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol from 2,6-lutidine is a robust and scalable process. By carefully controlling reaction conditions, particularly temperature, and adhering to strict safety protocols, this valuable building block can be produced in high purity and good overall yield. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers and process chemists in drug development and fine chemical synthesis.

References

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

- Google Patents. US20220042055A1 - Method of reducing aromatic nitro compounds.

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

-

YouTube. NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. Available at: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Available at: [Link]

-

Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Available at: [Link]

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

-

Thieme Connect. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]

-

Alfa Aesar. Material Safety Data Sheet. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

-

RSC Publishing. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Available at: [Link]

-

ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. Available at: [Link]

-

ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. Available at: [Link]

-

ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched?. Available at: [Link]

-

Wikipedia. 2,6-Lutidine. Available at: [Link]

- Google Patents. CN1317268C - The preparation method of 2,6-lutidine.

-

ACS Publications. Rearrangement of Nitropyridylidenemalonate 1-Oxides. A Novel Method for the Synthesis of Aminopyridine Derivatives. Available at: [Link]

-

Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

-

RSC Publishing. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Available at: [Link]

-

PubChem. 2,6-Lutidine, 4-nitro-, 1-oxide. Available at: [Link]

-

Springer. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link]

-

Chemsrc. CAS#:30235-16-6 | 6-Methyl-4-nitropyridine-2-carboxylic acid. Available at: [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

-

Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Available at: [Link]

-

MDPI. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available at: [Link]

-

NIST WebBook. 2,6-Lutidine-N-oxide. Available at: [Link]

-

SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

- Google Patents. US5945537A - Nitration of pyridine-2, 6-diamines.

-

PubChem. (4-Nitropyridin-2-yl)methanol. Available at: [Link]

-

PMC. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Available at: [Link]

-

ChemRxiv. Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α'-(pyridin-2-yl) Malonates Derivatives towards 4H-Dihydroquinolizine. Available at: [Link]

-

PrepChem.com. Synthesis of 2-acetoxymethyl-4-methoxypyridine. Available at: [Link]

-

ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]

-

ResearchGate. Scheme 19: Reduction of PO4 to PM5 and Boekelheide rearrangements of.... Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. echemi.com [echemi.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. abdurrahmanince.net [abdurrahmanince.net]

Application Notes & Protocols for the Safe Handling and Use of (6-Methyl-4-nitropyridin-2-yl)methanol

An In-Depth Guide for Researchers

Introduction

(6-Methyl-4-nitropyridin-2-yl)methanol is a heterocyclic compound incorporating a pyridine ring, a nitro group, a methyl group, and a hydroxymethyl functional group. The presence of the nitroaromatic moiety is of particular interest in medicinal chemistry and drug development, as this class of compounds is known for a wide range of biological activities. The methyl group can also significantly influence pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl" effect in drug design[1]. Pyridinyl methanol derivatives, in general, are explored as scaffolds for various therapeutic targets[2].

Given its potential role as a key intermediate or a final active pharmaceutical ingredient (API), researchers, scientists, and drug development professionals must handle (6-Methyl-4-nitropyridin-2-yl)methanol with a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is not extensively published, its structure as a nitroaromatic compound necessitates stringent safety protocols. Aromatic nitro compounds are a class of chemicals known for their potential toxicity, including the ability to cause methemoglobinemia, which leads to cyanosis (a blue or ashen-grey appearance of the skin) and anemia with chronic exposure[3]. They can also be readily absorbed through the skin[3].

This document provides a detailed guide to the safe handling, storage, and disposal of (6-Methyl-4-nitropyridin-2-yl)methanol, drawing upon established safety principles for nitroaromatic compounds and data from structurally similar molecules. The protocols herein are designed to empower researchers to work safely and effectively, minimizing risk to both personnel and the environment.

Section 1: Compound Identification and Physicochemical Properties

A clear identification of the material is the first step in any safety protocol. The known properties of (6-Methyl-4-nitropyridin-2-yl)methanol are summarized below.

| Property | Value | Source |

| IUPAC Name | (6-Methyl-4-nitropyridin-2-yl)methanol | Inferred |

| CAS Number | 90151-17-0 | [4] |

| Molecular Formula | C₇H₈N₂O₃ | [5] |

| Molecular Weight | 168.15 g/mol | [5] |

| Appearance | Solid (presumed, based on related compounds) | N/A |

Section 2: Hazard Identification and Toxicological Profile